(2E)-4-[4-(cyclopropylmethyl)piperazin-1-yl]-4-oxobut-2-enoic acid
Overview
Description
(2E)-4-[4-(cyclopropylmethyl)piperazin-1-yl]-4-oxobut-2-enoic acid, also known as CPMPA, is a synthetic organic compound belonging to the class of piperazine derivatives. CPMPA is a cyclopropylmethyl-substituted piperazin-1-yl derivative of 4-oxobut-2-enoic acid, and is used in a variety of scientific and medical research applications. CPMPA is a useful compound for the synthesis of other compounds, and its ability to bind to certain proteins or receptors makes it a valuable tool for studying biochemical and physiological processes.
Scientific Research Applications
Hemostatic Activity
(2E)-4-[4-(cyclopropylmethyl)piperazin-1-yl]-4-oxobut-2-enoic acid derivatives have been synthesized and their effects on the blood coagulation system studied. Certain compounds in this series show high hemostatic activity and low acute toxicity, indicating their potential use in controlling bleeding (Pulina et al., 2017).
Antineoplastic and Differentiation Effects
Butyric acid derivatives, including those with a structure similar to (2E)-4-[4-(cyclopropylmethyl)piperazin-1-yl]-4-oxobut-2-enoic acid, have shown promising antineoplastic properties. They exhibit differentiation activity on a variety of tumor cells, offering a potential pathway for cancer treatment (Gillet et al., 1997).
Antibacterial Activity
Research has been conducted on derivatives of 4-(4-bromophenyl)-4-oxobut-2-enoic acid, closely related to (2E)-4-[4-(cyclopropylmethyl)piperazin-1-yl]-4-oxobut-2-enoic acid, for their potential antibacterial properties. Novel heterocyclic compounds derived from these acids have shown promising antibacterial activities (El-Hashash et al., 2015).
Metabolic Pathways in Antidepressants
Studies have examined the oxidative metabolism of compounds structurally similar to (2E)-4-[4-(cyclopropylmethyl)piperazin-1-yl]-4-oxobut-2-enoic acid in the context of antidepressants. This research helps in understanding the metabolic pathways and the role of different enzymes in drug metabolism, which can be crucial for developing effective antidepressant therapies (Hvenegaard et al., 2012).
Heterocyclic Compound Synthesis
The acid and its derivatives serve as key starting materials for the synthesis of various heterocyclic compounds. These compounds have applications in multiple fields, including pharmaceuticals and materials science (Kolotova et al., 1998).
Analgesic and Antibacterial Properties
Some derivatives of this acid have demonstrated both analgesic and antibacterial properties, marking them as potential candidates for new drugs with dual therapeutic effects (Oleshchuk et al., 2019).
properties
IUPAC Name |
(E)-4-[4-(cyclopropylmethyl)piperazin-1-yl]-4-oxobut-2-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3/c15-11(3-4-12(16)17)14-7-5-13(6-8-14)9-10-1-2-10/h3-4,10H,1-2,5-9H2,(H,16,17)/b4-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTUKUMCPAFHBBT-ONEGZZNKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CCN(CC2)C(=O)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1CN2CCN(CC2)C(=O)/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-4-[4-(cyclopropylmethyl)piperazin-1-yl]-4-oxobut-2-enoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.